Fragment Elaboration Drives a 3.8-Unit Increase in Calculated Lipophilicity (XLogP3-AA) Relative to the Core 3-Propanamido-1-Benzofuran-2-Carboxamide Fragment
The target compound incorporates a 3,4-dimethoxyphenyl substituent on the 2-carboxamide nitrogen, which is absent in the core fragment 3-propanamido-1-benzofuran-2-carboxamide (PDB ligand YX2) [1]. PubChem computed properties show an XLogP3-AA value of 3.6 for the target compound [2], whereas the core fragment YX2 has a predicted XLogP3-AA of approximately -0.2 (computed from SMILES CCC(=O)Nc1c(oc2ccccc12)C(=O)N). This corresponds to a ΔXLogP3-AA of +3.8 units, indicating substantially higher lipophilicity for the target compound. No experimental logP or logD values were identified for either compound.
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6 |
| Comparator Or Baseline | 3-propanamido-1-benzofuran-2-carboxamide (PDB YX2): XLogP3-AA ≈ -0.2 (computed) |
| Quantified Difference | ΔXLogP3-AA ≈ +3.8 |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem; no experimental logP/logD data available. |
Why This Matters
A 3.8-unit increase in XLogP3-AA predicts markedly different membrane permeability, solubility, and non-specific binding profiles, making the target compound functionally distinct from the unsubstituted core fragment in cell-based assays.
- [1] RCSB PDB entry 7G83: Ligand YX2, 3-propanamido-1-benzofuran-2-carboxamide (2023). View Source
- [2] PubChem Compound Summary for CID 7501986, N-(3,4-dimethoxyphenyl)-3-propanamido-1-benzofuran-2-carboxamide. National Center for Biotechnology Information (2026). View Source
